molecular formula C5H11NO B022934 1-Methyl-3-pyrrolidinol CAS No. 13220-33-2

1-Methyl-3-pyrrolidinol

Cat. No.: B022934
CAS No.: 13220-33-2
M. Wt: 101.15 g/mol
InChI Key: FLVFPAIGVBQGET-UHFFFAOYSA-N
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Description

1-Methyl-3-pyrrolidinol is an organic compound with the molecular formula C5H11NO. It is a derivative of pyrrolidine, featuring a hydroxyl group and a methyl group attached to the nitrogen atom. This compound is known for its utility in various chemical and biological applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-pyrrolidinol can be synthesized through a ring-closing reaction followed by a reduction process. One common method involves the reaction of malic acid with methylamine in the presence of a solvent like toluene or xylene. The mixture is heated to reflux, and water is removed to facilitate the ring closure, forming an intermediate compound. This intermediate is then reduced using agents such as sodium borohydride or potassium borohydride to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient purification techniques, such as vacuum distillation, is crucial to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-pyrrolidinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

1-Methyl-3-pyrrolidinol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It serves as an intermediate in the production of various chemicals and materials

Mechanism of Action

The mechanism by which 1-Methyl-3-pyrrolidinol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

  • 3-Hydroxy-1-methylpyrrolidine
  • 1-Methyl-2-pyrrolidinone
  • N-Methyl-3-hydroxypyrrolidine

Comparison: 1-Methyl-3-pyrrolidinol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in various applications .

Properties

IUPAC Name

1-methylpyrrolidin-3-ol
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InChI

InChI=1S/C5H11NO/c1-6-3-2-5(7)4-6/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVFPAIGVBQGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10864377
Record name 1-Methylpyrrolidin-3-ol
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Molecular Weight

101.15 g/mol
Source PubChem
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name 1-Methyl-3-pyrrolidinol
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CAS No.

13220-33-2
Record name 1-Methyl-3-pyrrolidinol
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Record name 1-Methylpyrrolidin-3-ol
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Record name 1-METHYL-3-PYRROLIDINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-methyl-3-pyrrolidinol in pharmaceutical synthesis?

A: this compound serves as a crucial building block in the synthesis of glycopyrronium bromide []. This medication, an anticholinergic agent, utilizes this compound as a precursor during the ester exchange reaction to form a key intermediate. This intermediate then undergoes further reactions to yield the final glycopyrronium bromide product.

Q2: How is the enantiomeric purity of this compound determined?

A: While specific details are unavailable in the provided abstracts, one research paper focuses on determining the enantiomeric purity of this compound []. This suggests the existence of chiral centers within the molecule, making enantiomeric purity a crucial factor, particularly for pharmaceutical applications where different enantiomers can exhibit varying biological activities.

Q3: Does this compound pose any genetic risks?

A: Interestingly, while this compound itself did not induce aneuploidy in Saccharomyces cerevisiae, a related compound, 2-pyrrolidinone, demonstrated this effect []. Aneuploidy, an abnormal number of chromosomes in a cell, is linked to various genetic disorders. This finding highlights the importance of investigating the potential genetic risks associated with compounds structurally similar to this compound.

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